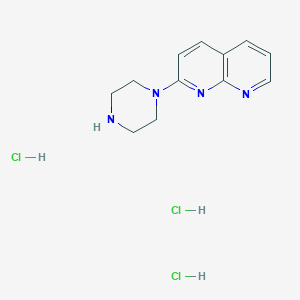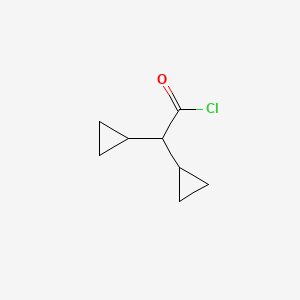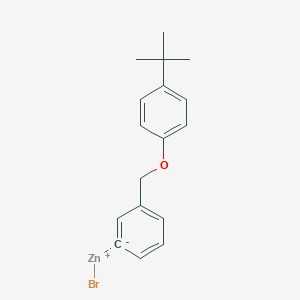
3-(4-t-Butylphenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the tert-butyl group enhances the stability of the compound, making it a reliable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-tert-butylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(4-tert-butylphenoxymethyl)phenyl bromide+Zn→3-(4-tert-butylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 3-(4-tert-butylphenoxymethyl)phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-(4-tert-butylphenoxymethyl)phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organozinc compound, forming a palladium-zinc intermediate.
Transmetalation: The organic group is transferred from zinc to palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the final product and regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-(4-tert-butylphenoxymethyl)phenylzinc bromide is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity compared to other organozinc compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C17H19BrOZn |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
bromozinc(1+);1-tert-butyl-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C17H19O.BrH.Zn/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h4-5,7-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
ITCBJKIOMRBBIG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)
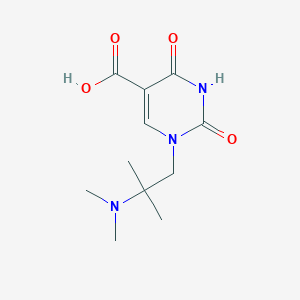

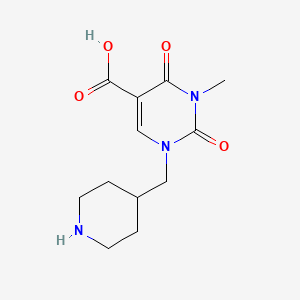
![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
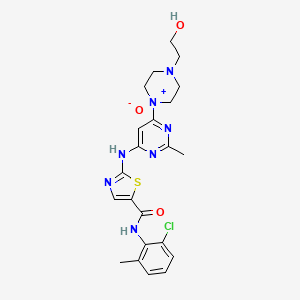
![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
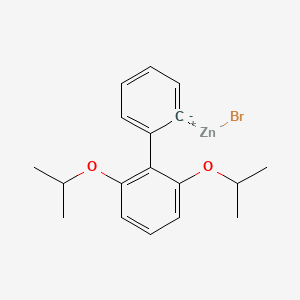
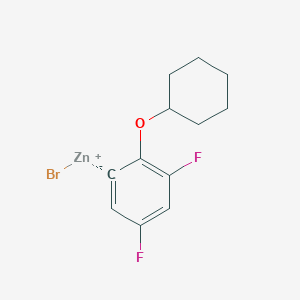
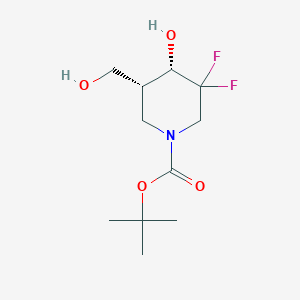
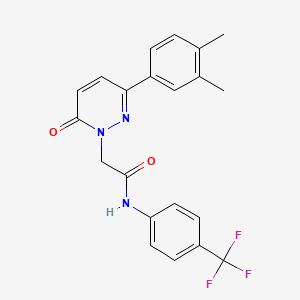
![tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14882097.png)
